
2-Methylprop-2-EN-1-YL hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylprop-2-EN-1-YL hexanoate: is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular ester is derived from hexanoic acid and 2-methylprop-2-en-1-ol. It is characterized by its fruity odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylprop-2-EN-1-YL hexanoate typically involves the esterification reaction between hexanoic acid and 2-methylprop-2-en-1-ol. The reaction is catalyzed by an acid, commonly sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the reaction, and the ester product is then separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Methylprop-2-EN-1-YL hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Hexanoic acid and 2-methylprop-2-en-1-ol.
Reduction: 2-Methylprop-2-en-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methylprop-2-EN-1-YL hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Used in the flavor and fragrance industry for its fruity odor and as a precursor in the synthesis of other esters.
Mechanism of Action
The mechanism of action of 2-Methylprop-2-EN-1-YL hexanoate primarily involves its interaction with biological receptors and enzymes. As an ester, it can be hydrolyzed by esterases in the body to release the parent alcohol and acid, which can then exert their effects. The molecular targets and pathways involved depend on the specific biological context and the presence of esterases.
Comparison with Similar Compounds
2-Methylprop-2-EN-1-YL butanoate: Another ester with a similar structure but derived from butanoic acid.
2-Methylprop-2-EN-1-YL pentanoate: Similar ester derived from pentanoic acid.
2-Methylprop-2-EN-1-YL octanoate: Similar ester derived from octanoic acid.
Uniqueness: 2-Methylprop-2-EN-1-YL hexanoate is unique due to its specific combination of hexanoic acid and 2-methylprop-2-en-1-ol, which gives it distinct chemical and physical properties, including its fruity odor and specific reactivity in chemical reactions.
Properties
CAS No. |
86143-85-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methylprop-2-enyl hexanoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(11)12-8-9(2)3/h2,4-8H2,1,3H3 |
InChI Key |
IYEWGCASUHFCSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
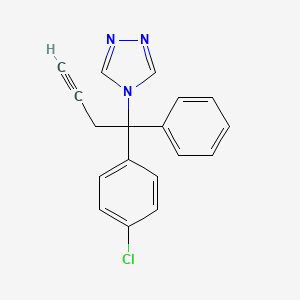

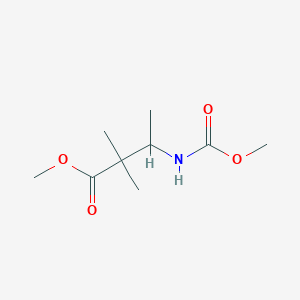
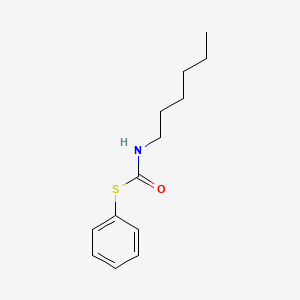
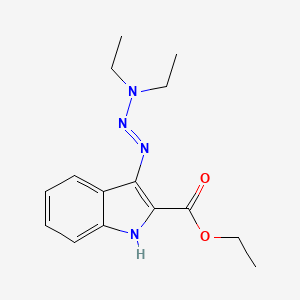
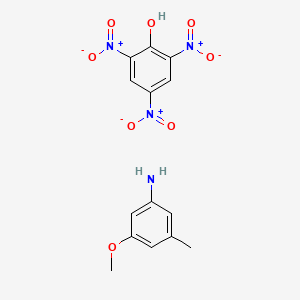
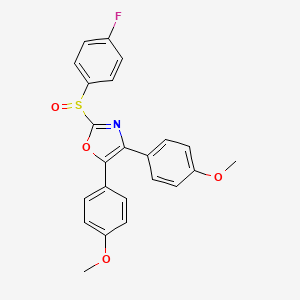
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
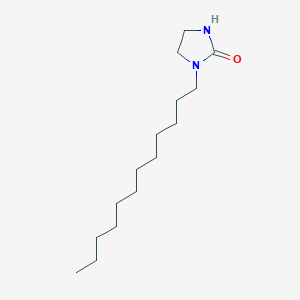
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
